molecular formula C17H24N2O4S B3017876 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide CAS No. 899956-68-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B3017876
CAS No.: 899956-68-4
M. Wt: 352.45
InChI Key: PQTONXNCYFGVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-derived group known to be a key pharmacophore in a range of biologically active molecules. Compounds containing this specific structural motif have been investigated as potential inhibitors of enzymes like hematopoietic prostaglandin D synthase (HPGDS), a target for inflammatory and allergic disorders . Furthermore, the core isothiazolidine structure is related to other heterocyclic systems, such as the thiazolidinediones, which are known to act as activators of the peroxisome proliferator-activated receptor gamma (PPARγ) and are used to treat type 2 diabetes . The integration of the isothiazolidine ring with a methoxyphenyl group and a cyclohexanecarboxamide side chain creates a unique molecular architecture. This structure suggests potential for diverse research applications, particularly in the development of novel therapeutic agents targeting inflammatory pathways, metabolic diseases, and central nervous system conditions. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-23-16-9-8-14(19-10-5-11-24(19,21)22)12-15(16)18-17(20)13-6-3-2-4-7-13/h8-9,12-13H,2-7,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTONXNCYFGVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By potentially inhibiting CDK2, it could disrupt the normal progression of the cell cycle, leading to a halt in cell proliferation. The downstream effects of this disruption could include cell cycle arrest, apoptosis, or senescence, depending on the cellular context.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its exact mode of action and the context of its use. If it acts as an inhibitor of CDK2, the result could be a disruption of the cell cycle and a potential halt in cell proliferation.

Biological Activity

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Isothiazolidin-2-yl moiety : This component is significant for its potential interactions with biological targets.
  • Methoxyphenyl group : The presence of the methoxy group enhances lipophilicity, which may improve bioavailability.
  • Cyclohexanecarboxamide : This part of the molecule contributes to its pharmacological profile.

The molecular formula can be represented as C16H20N2O3SC_{16}H_{20}N_2O_3S, and its IUPAC name is this compound. The compound's structure suggests potential enzyme inhibition capabilities, making it a candidate for drug development in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the isothiazolidinone ring.
  • Coupling with the methoxyphenyl group through an amide bond.
  • Final modifications to achieve the cyclohexanecarboxamide structure.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer activity. Research has shown that similar compounds with isothiazolidine structures often demonstrate:

  • Inhibition of cancer cell proliferation : Studies suggest that compounds with dioxidoisothiazolidine groups can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme inhibition : The compound may interact with specific enzymes involved in cancer progression, potentially leading to therapeutic applications in oncology.

Antimicrobial Activity

The presence of the methoxy and isothiazolidine groups suggests potential antimicrobial properties. Compounds with similar structures have been studied for their ability to:

  • Inhibit bacterial growth : Research indicates that derivatives of isothiazolidine can exhibit antibacterial activity against a range of pathogens.
  • Act against viral infections : The compound's structural features may also confer antiviral properties, similar to other piperazine analogs that have shown broad-spectrum antiviral activity .

Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of related compounds in vitro. The results indicated that compounds containing the isothiazolidine moiety significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of structurally analogous compounds. It was found that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the isothiazolidine ring could enhance antimicrobial efficacy.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamideThiadiazole ringSimpler structure; primarily used as an impurity reference
(E)-N'-{5-[1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamideThiadiazole and cyano groupMore complex; studied for enzyme inhibition
(E)-4-methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoateMethoxy and alkenyl groupsDifferent functional groups; used in material science applications

This comparison illustrates how this compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and potential biological activities.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the primary applications of this compound is as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Inhibition of CDK2 can lead to the arrest of cell proliferation, making this compound a potential candidate for cancer therapy. Experimental assays have demonstrated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide effectively reduces CDK2 activity, thereby influencing cellular growth pathways.

Hedgehog Signaling Pathway Inhibition

Additionally, this compound has shown promise in inhibiting the hedgehog signaling pathway, which is vital for regulating cell growth and differentiation. By blocking this pathway, the compound may prevent cancer cell proliferation and reduce angiogenesis, further solidifying its therapeutic potential in oncology.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves several key steps:

  • Formation of the Dioxidoisothiazolidine Ring : This step often utilizes oxidizing agents such as hydrogen peroxide.
  • Coupling Reactions : The cyclohexanecarboxamide moiety is introduced through coupling reactions that may require specific catalysts and optimized conditions for yield enhancement.
  • Purification : Final purification steps are crucial to achieve high purity levels necessary for biological testing.

Applications in Scientific Research

The compound's unique properties allow it to be utilized across various research domains:

  • Medicinal Chemistry : Explored as a lead compound for drug development targeting cancer therapies.
  • Biochemistry : Investigated for its interactions with biological macromolecules, providing insights into enzyme inhibition mechanisms.
  • Molecular Biology : Used in studies assessing the effects of CDK2 inhibition on cell cycle dynamics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • CDK2 Inhibition Studies : Research indicates significant reductions in tumor growth rates in xenograft models treated with this compound compared to controls.
  • Hedgehog Pathway Analysis : Experimental data suggest that treatment with this compound leads to decreased expression of downstream targets associated with the hedgehog signaling pathway in various cancer cell lines.

Comparison with Similar Compounds

N-(5-(4-Hydroxy-3-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (Compound 10o)

  • Structure : Replaces the 1,1-dioxidoisothiazolidin-2-yl group with an isothiazolo[5,4-b]pyridine ring and a hydroxy-methoxyphenyl substituent.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using a boronate ester intermediate .
  • Activity : Acts as a dual inhibitor of apoptosis-inducing protein kinases (DRAK1/2), with moderate potency (IC₅₀ = 0.5–1.0 µM) .
  • Key Difference : The isothiazolo-pyridine system may enhance π-π stacking interactions in kinase binding pockets, whereas the dioxidoisothiazolidine in the target compound could improve solubility via polar sulfone groups .

N-(5-(4-Aminophenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (Compound 10m)

  • Structure: Features a 4-aminophenyl substituent instead of the methoxy-dioxidoisothiazolidine group.
  • Synthesis : Similar Suzuki coupling protocol with an aniline-derived boronate ester .
  • Activity: Exhibits weaker kinase inhibition (IC₅₀ > 10 µM), suggesting the amino group may reduce target affinity compared to sulfone-containing analogs .

Radioligand Analogues for 5-HT1A Receptor Imaging

18F-FCWAY and 18F-Mefway

  • Structure : Share the N-(pyridin-2-yl)cyclohexanecarboxamide backbone but incorporate piperazine and fluorinated substituents (e.g., 18F-FCWAY: trans-4-fluoro; 18F-Mefway: fluoromethyl) .
  • Application : Used in positron emission tomography (PET) to quantify serotonin 1A (5-HT1A) receptors. 18F-Mefway demonstrates superior brain uptake and lower defluorination compared to 18F-FCWAY .

Kinase Inhibitors and Sulfonamide Derivatives

N-(5-(1H-Indol-2-yl)-2-Methoxyphenyl)sulfamoyl Carbamate (Compound 1)

  • Structure : Replaces cyclohexanecarboxamide with a sulfamoyl carbamate group and indole substituent .
  • Activity : Targets unspecified kinases; the indole moiety may enhance hydrophobic interactions in enzyme pockets.
  • Key Difference : The carbamate linker in Compound 1 contrasts with the carboxamide in the target compound, altering metabolic stability and binding kinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Method Reference ID
Target Compound Cyclohexanecarboxamide 1,1-Dioxidoisothiazolidin-2-yl, 2-methoxy Potential kinase inhibition/imaging Suzuki coupling (inferred)
Compound 10o Cyclohexanecarboxamide Isothiazolo[5,4-b]pyridine, 4-hydroxy-3-methoxy DRAK1/2 inhibition (IC₅₀ = 0.5–1.0 µM) Suzuki coupling
18F-FCWAY Cyclohexanecarboxamide trans-4-fluoro, piperazine 5-HT1A receptor PET imaging Radiolabeling
Compound 1 Sulfamoyl carbamate Indole, methoxyphenyl Kinase inhibition (unspecified) Multi-step organic synthesis

Research Implications and Limitations

  • Structural Insights: The 1,1-dioxidoisothiazolidin-2-yl group may confer resistance to enzymatic degradation compared to non-sulfonated heterocycles, as seen in kinase inhibitors .
  • Gaps in Data : Direct pharmacological data for the target compound are absent in the provided evidence; further in vitro/in vivo studies are required to validate its mechanism and efficacy.
  • Potential Applications: Based on analogs, this compound could be optimized for kinase inhibition or modified with radionuclides for diagnostic use, though its current structure lacks features (e.g., fluorine) critical for existing imaging ligands .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide analogs, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally related cyclohexanecarboxamide derivatives often involves coupling reactions between functionalized amines and activated carboxylic acid derivatives. For example, in analogous compounds like WAY-100635 analogs, cyclohexanecarbonyl chloride is reacted with substituted aromatic amines in pyridine or anhydrous benzene under reflux, followed by purification via chromatography .
  • Optimization : Key parameters include solvent choice (e.g., pyridine for acid scavenging), stoichiometric ratios, and reaction time (monitored by TLC). Post-synthetic purification via recrystallization (e.g., using methanol) improves crystallinity .

Q. How can researchers characterize the structural and electronic properties of this compound to validate synthetic success?

  • Techniques :

  • X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns observed in similar carboxamides) .
  • NMR spectroscopy (¹H, ¹³C) to verify substitution patterns, with attention to methoxy protons (~δ 3.8–4.0 ppm) and cyclohexane carbons (~δ 25–35 ppm) .
  • Mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, particularly for halogenated analogs .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s receptor-binding affinity?

  • Approach : Competitive binding assays using radiolabeled ligands (e.g., ³H-8-OH-DPAT for 5-HT1A receptors). For example, 18F-Mefway and 18F-FCWAY analogs were tested via autoradiography in primate brain sections, with IC50 values calculated using nonlinear regression .
  • Controls : Include reference compounds (e.g., WAY-100635) to validate assay specificity and account for nonspecific binding .

Advanced Research Questions

Q. How does the metabolic stability of this compound compare to fluorinated PET ligands like 18F-Mefway, and what experimental strategies address instability?

  • Comparison : Fluorinated analogs such as 18F-Mefway exhibit rapid defluorination in vivo, reducing brain uptake specificity. Stability can be assessed via in vitro hepatocyte assays and HPLC metabolite profiling .
  • Mitigation : Structural modifications (e.g., bridgehead iodination or steric shielding of labile groups) improve metabolic resistance. For example, iodinated bicyclo[2.2.2]octyl derivatives showed reduced hydrolysis in hepatocytes .

Q. What contradictions exist between in vitro binding data and in vivo PET imaging results for 5-HT1A receptor ligands, and how can these discrepancies be resolved?

  • Contradictions : High in vitro affinity (sub-nM Ki) may not translate to in vivo efficacy due to poor blood-brain barrier (BBB) penetration or off-target binding. For instance, iodinated analogs of WAY-100635 showed low brain uptake despite strong in vitro binding .
  • Resolution :

  • Lipophilicity optimization : LogP values between 2–3 enhance BBB permeability (measured via octanol-water partitioning).
  • In vivo biodistribution studies in rodents to quantify brain-to-plasma ratios and specificity .

Q. What computational methods are effective for predicting the binding mode of this compound to 5-HT1A receptors?

  • Approach :

  • Molecular docking (e.g., AutoDock Vina) using cryo-EM or homology models of 5-HT1A receptors.
  • MD simulations to assess ligand-receptor stability and key interactions (e.g., hydrogen bonds with Ser373 or hydrophobic contacts with Phe361) .
    • Validation : Cross-reference computational predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.